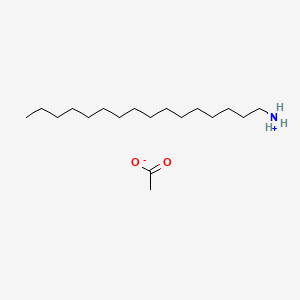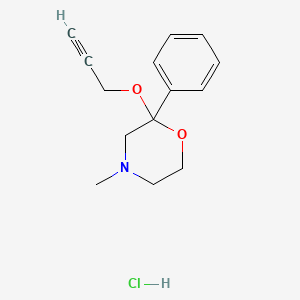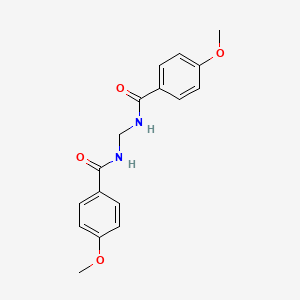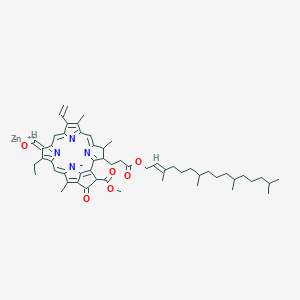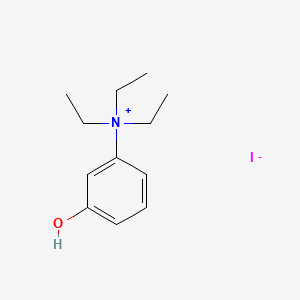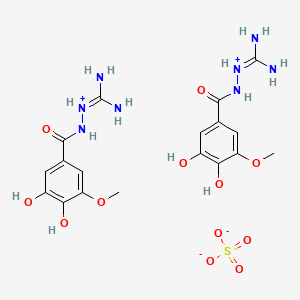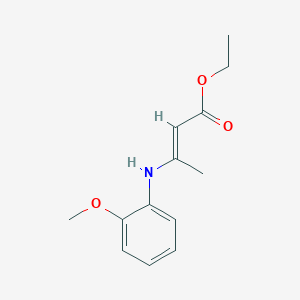
3-o-Anisidine erotonic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-o-Anisidine erotonic acid ethyl ester is a chemical compound with the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol. It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-o-Anisidine erotonic acid ethyl ester typically involves the esterification of erotonic acid with ethanol in the presence of a catalyst. This reaction is carried out under reflux conditions to ensure complete conversion . The process can be represented as follows:
Erotonic acid+EthanolCatalyst3-o-Anisidine erotonic acid ethyl ester+Water
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions ensures high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 3-o-Anisidine erotonic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols are used under basic or acidic conditions
Major Products: The major products formed from these reactions include oxides, amines, and substituted esters, depending on the reaction conditions and reagents used .
Scientific Research Applications
3-o-Anisidine erotonic acid ethyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-o-Anisidine erotonic acid ethyl ester involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of active metabolites. The compound may also modulate signaling pathways by binding to receptors or other proteins, thereby influencing cellular processes .
Comparison with Similar Compounds
3-o-Anisidine: A related compound with similar structural features but different functional groups.
Erotic acid ethyl ester: Shares the ester functional group but lacks the anisidine moiety.
Anisidine derivatives: Compounds with variations in the anisidine structure
Uniqueness: 3-o-Anisidine erotonic acid ethyl ester is unique due to its combination of the anisidine and erotonic acid moieties, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
33267-45-7 |
|---|---|
Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
ethyl (E)-3-(2-methoxyanilino)but-2-enoate |
InChI |
InChI=1S/C13H17NO3/c1-4-17-13(15)9-10(2)14-11-7-5-6-8-12(11)16-3/h5-9,14H,4H2,1-3H3/b10-9+ |
InChI Key |
KDWLQQRXWOPXIU-MDZDMXLPSA-N |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/NC1=CC=CC=C1OC |
Canonical SMILES |
CCOC(=O)C=C(C)NC1=CC=CC=C1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



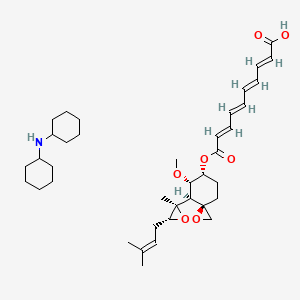
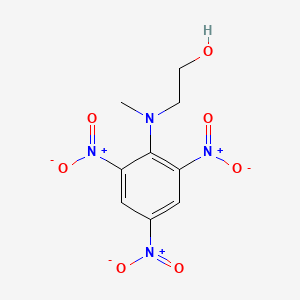

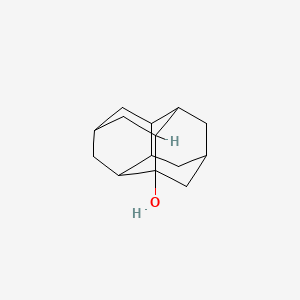
![1,1',2,2',6,6'-Hexamethyl-4,4'-bipyridinium bis[tetrafluoroborate]](/img/structure/B13743744.png)
